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molecular formula AlCl3H12O6 B8786481 aluminium chloride hexahydrate

aluminium chloride hexahydrate

Cat. No. B8786481
M. Wt: 241.43 g/mol
InChI Key: JGDITNMASUZKPW-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Patent
US06025312

Procedure details

Subsequently, hinokitiol and aluminum chloride hexa-hydrate salt were mixed in aqueous ethanol solution at a molar ratio and the compounding amount shown in the following Table 27, and the complex compound of hinokitiol with an aluminum compound was respectively formed in the solution.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:4]1[CH:11]=[C:10]([OH:12])[C:8](=[O:9])[CH:7]=[CH:6][CH:5]=1)[CH3:3].O.O.O.O.O.O.[Cl-].[Al+3:20].[Cl-].[Cl-]>C(O)C>[CH3:3][CH:2]([C:4]1[CH:11]=[C:10]([OH:12])[C:8](=[O:9])[CH:7]=[CH:6][CH:5]=1)[CH3:1].[Al:20] |f:1.2.3.4.5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C1=CC=CC(=O)C(=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)C1=CC=CC(=O)C(=C1)O
Name
Type
product
Smiles
[Al]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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